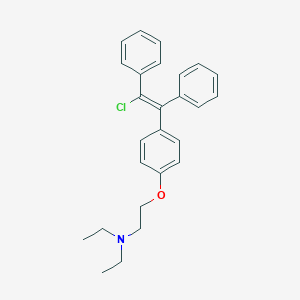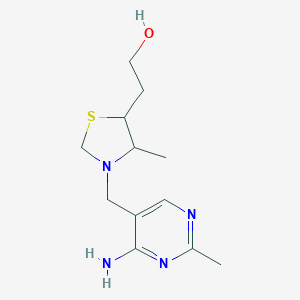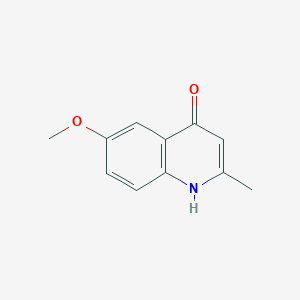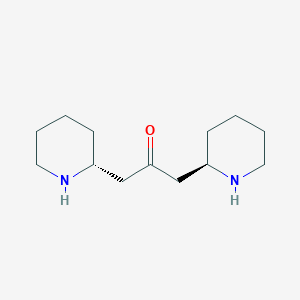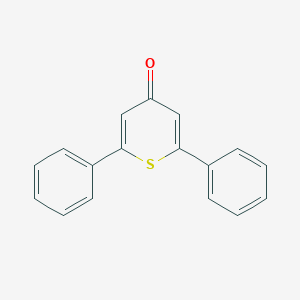
2,6-二苯基-4H-硫杂吡喃-4-酮
描述
2,6-Diphenyl-4H-thiopyran-4-one is a useful research compound. Its molecular formula is C17H12OS and its molecular weight is 264.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Diphenyl-4H-thiopyran-4-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 139252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Diphenyl-4H-thiopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Diphenyl-4H-thiopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
与亚磺酰氯的反应性
一项研究表明,用亚磺酰氯处理 2,6-二苯基-4H-硫杂吡喃-4-酮会产生二氢硫杂吡喃酮和氯代二氢硫杂吡喃酮等不同化合物,表明其在合成各种化学结构中的潜力 (Allan, Reynolds, & Chen, 1977)。
形成 4-硒代-4H-硫杂吡喃
另一项研究探索了 4H-硫杂吡喃向 4-硒代-4H-硫杂吡喃的转化,突出了其在合成新的杂环化合物中的作用 (Reid, 1971)。
光异构化研究
对 2,6-二苯基-4H-硫杂吡喃-4-酮衍生物的光异构化进行了研究,揭示了动力学过程和光化学中的潜在应用 (Taghizadeh & Pirelahi, 2001)。
光反应研究
研究探索了 2,6-二苯基-4H-硫杂吡喃-4-酮的光反应,为其在光化学合成中的应用提供了有价值的信息 (Sugiyama, Sato, & Kashima, 1970)。
稠合杂环体系的形成
研究表明,2,6-二苯基-4H-硫杂吡喃-4-酮可以与各种化合物反应形成不同的稠合杂环体系,表明其在杂环化学中的多功能性 (El-Ghanam, 2006)。
晶体结构分析
2,6-二苯基-4H-硫杂吡喃-4-酮衍生物的晶体结构已经过分析,有助于理解其分子构型 (Rahmani, Pirelahi, & Ng, 2009)。
构象分析
已经进行研究以分析 2-烷基-4-甲基-2,6-二苯基-2H-硫杂吡喃衍生物的构象,提供了对其结构性质的见解 (Jafarpour & Pirelahi, 2006)。
作用机制
Mode of Action
It has been observed that the compound undergoes photoreaction in the presence of oxygen, resulting in the formation of benzoic acid and a benzoylacetic acid ester . This suggests that the compound may interact with its targets through a photochemical mechanism.
Result of Action
The formation of benzoic acid and a benzoylacetic acid ester during photoreaction suggests potential changes at the molecular level .
Action Environment
The action of 2,6-Diphenyl-4H-thiopyran-4-one is influenced by environmental factors such as the presence of oxygen and light. The compound undergoes photoreaction in the presence of oxygen, suggesting that its action, efficacy, and stability may be affected by these environmental conditions .
属性
IUPAC Name |
2,6-diphenylthiopyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12OS/c18-15-11-16(13-7-3-1-4-8-13)19-17(12-15)14-9-5-2-6-10-14/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWNDGSQGMSBJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=C(S2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145562 | |
| Record name | 2,6-Diphenyl-4-thiopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029-96-5 | |
| Record name | 2,6-Diphenyl-4-thiopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001029965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC139252 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Diphenyl-4-thiopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60145562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photochemical properties of 2,6-Diphenyl-4H-thiopyran-4-one and related compounds?
A3: Studies have explored the photoreactions of 2,6-Diphenyl-4H-thiopyran-4-one and analogous compounds like 2,6-diphenyl-4H-pyran-4-one. [] While both compounds undergo degradation upon irradiation in the presence of alcohol and oxygen, they exhibit distinct reactivity in other solvents, leading to dimer formation. [] Interestingly, similar experiments with compounds like 1,2,6-trimethyl-4-pyridone and 6-methyl-1,2-diphenyl-4-pyridone showed no photoreactivity. [] This difference suggests a specific role of the thiopyran and pyran ring systems and their substituents in governing the photochemical behavior.
Q2: Are there improved synthetic routes available for 2,6-Diphenyl-4H-thiopyran-4-one?
A4: Yes, researchers have focused on optimizing the synthesis of 2,6-Diphenyl-4H-thiopyran-4-one. [] While the specific details of these improvements are not provided in the abstract, this highlights the ongoing efforts to develop more efficient and scalable synthetic methods for this compound, which is crucial for further research and potential applications.
Q3: Are there any studies investigating the derivatives of 2,6-Diphenyl-4H-thiopyran-4-one?
A5: Research explored the chemistry of 2,6-diphenyl-4H-thiopyran-4-one 1,1-dioxide, a derivative of 2,6-Diphenyl-4H-thiopyran-4-one. [, , , ] This derivative, containing a sulfone group, likely possesses different reactivity and potentially distinct biological activity compared to the parent compound. These studies exemplify the exploration of chemical space around 2,6-Diphenyl-4H-thiopyran-4-one to identify potentially useful derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


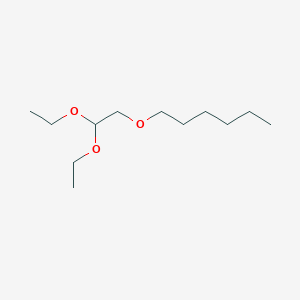
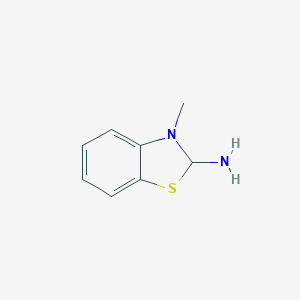
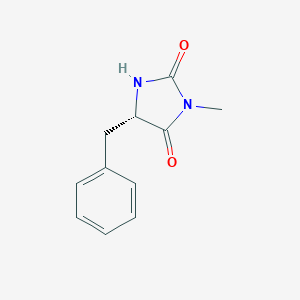
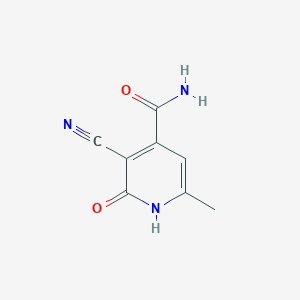
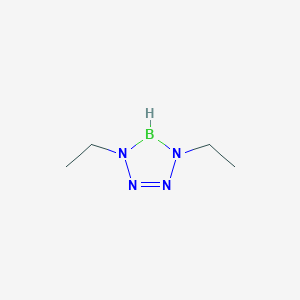
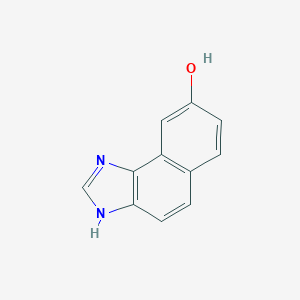
![Ethyl 6,8-dimethyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B94538.png)
